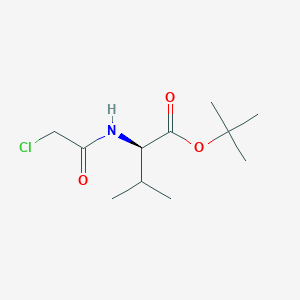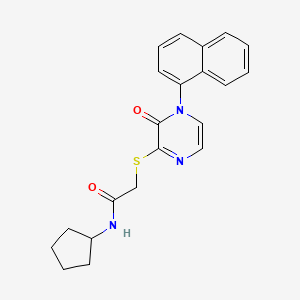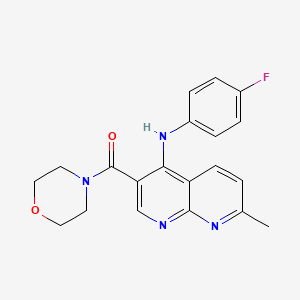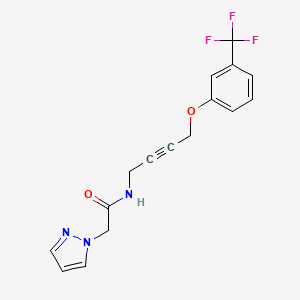
Butylnaphthalin-1-sulfonat, Natrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl naphthalene-1-sulfonate, sodium is a chemical compound with the molecular formula C14H15NaO2S. It is known for its excellent penetration, wetting, emulsifying, diffusing, and foaming properties. This compound is resistant to acid, alkali, hard water, and inorganic salts, making it highly versatile in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Butyl naphthalene-1-sulfonate, sodium has a wide range of applications in scientific research and industry :
- Chemistry : Used as a surfactant and dispersing agent in various chemical processes.
- Biology : Employed in the preparation of biological samples and as a wetting agent.
- Medicine : Utilized in pharmaceutical formulations for its emulsifying properties.
- Industry : Widely used in textile printing and dyeing, paper manufacturing, and as a wetting agent in pesticides and herbicides.
Wirkmechanismus
Target of Action
Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .
Mode of Action
The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .
Result of Action
The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .
Action Environment
The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.
Vorbereitungsmethoden
The synthesis of butyl naphthalene-1-sulfonate, sodium involves the sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The detailed steps are as follows :
- Dissolve 426 parts of naphthalene in 478 parts of n-butanol.
- Add 1060 parts of concentrated sulfuric acid dropwise while stirring.
- Add 320 parts of fuming sulfuric acid dropwise.
- Slowly raise the temperature to 50-55°C and maintain it for 6 hours.
- After standing, release the lower layer of acid.
- Neutralize the upper layer reaction solution with alkali.
- Bleach with sodium hypochlorite, settle, filter, spray, and dry to obtain the final product.
Analyse Chemischer Reaktionen
Butyl naphthalene-1-sulfonate, sodium undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents like sodium borohydride can be used to reduce the compound.
- Substitution : The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions .
Vergleich Mit ähnlichen Verbindungen
Butyl naphthalene-1-sulfonate, sodium is unique due to its combination of excellent penetration, wetting, emulsifying, diffusing, and foaming properties. Similar compounds include :
- Sodium 1-butanesulfonate
- Sodium 4-butylnaphthalene-1-sulfonate
- Naphthalenesulfonic acid derivatives
These compounds share some properties but differ in their specific applications and effectiveness in various industrial processes.
Eigenschaften
IUPAC Name |
sodium;4-butylnaphthalene-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULKTYSTJSKFK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
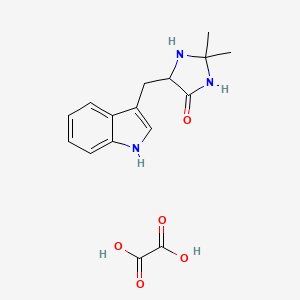
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
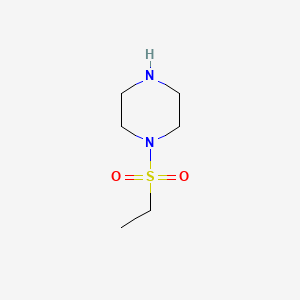
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)
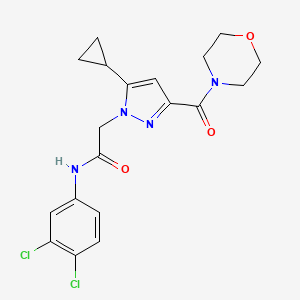
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)
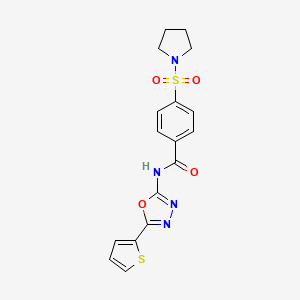

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)
